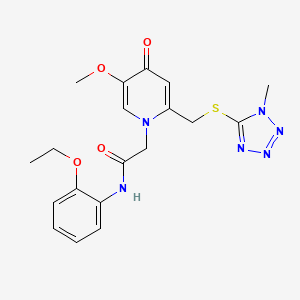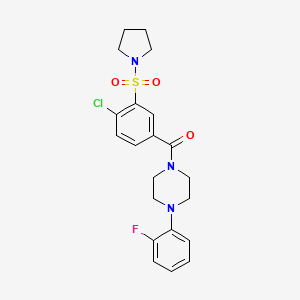
(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23ClFN3O3S and its molecular weight is 451.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
HIV-2 Inhibition : A study found that certain β-carboline derivatives, including compounds structurally similar to the chemical , demonstrated selective inhibition of the HIV-2 strain, though without HIV-2 reverse transcriptase inhibition (Ashok et al., 2015).
Anticonvulsant Agents : Research on novel triazinyl and isoxazolyl pyrrolidin-1-yl methanone derivatives showed significant anticonvulsant activities, suggesting potential applications in treating seizure disorders (Malik & Khan, 2014).
Antiarrhythmic and Antihypertensive Effects : Pyrrolidin-2-one and pyrrolidine derivatives, related to the chemical in focus, have been synthesized and tested for antiarrhythmic and antihypertensive activities, showing promising results (Malawska et al., 2002).
Type 2 Diabetes Treatment : A study introduced a 3,3-difluoro-pyrrolidin-1-yl derivative as a potent dipeptidyl peptidase IV inhibitor, showing potential as a treatment for type 2 diabetes (Ammirati et al., 2009).
Chronic Nociceptive and Neuropathic Pain : Research on 5-HT(1A) receptor activation by compounds structurally akin to the focus chemical revealed its potential in treating chronic nociceptive and neuropathic pain (Colpaert et al., 2004).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been found to inhibit cox-2 .
Mode of Action
It is known that pyrrolidine derivatives can inhibit cox-2, which suggests that this compound may interact with its targets to inhibit their activity .
Biochemical Pathways
The inhibition of cox-2 by similar compounds can affect the synthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The inhibition of cox-2 by similar compounds can lead to a reduction in inflammation and pain .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O3S/c22-17-8-7-16(15-20(17)30(28,29)26-9-3-4-10-26)21(27)25-13-11-24(12-14-25)19-6-2-1-5-18(19)23/h1-2,5-8,15H,3-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBUBMZDKYRAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3001293.png)
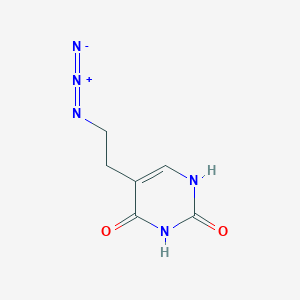
![3-(4-Fluorospiro[2H-indole-3,1'-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride](/img/structure/B3001296.png)

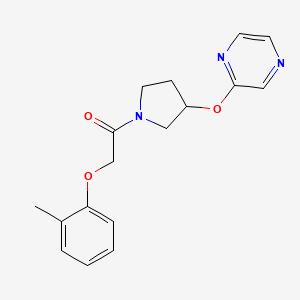
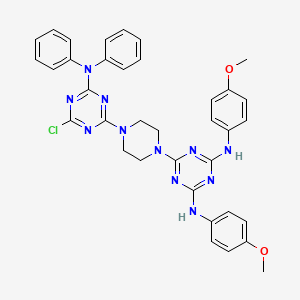

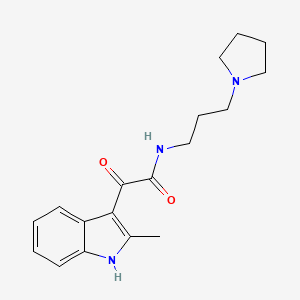
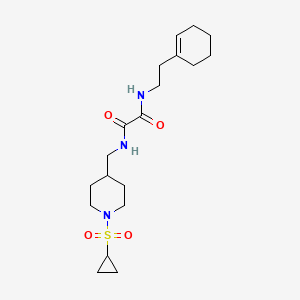
![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(2-methoxyphenoxy)propyl]prop-2-enamide](/img/structure/B3001308.png)

